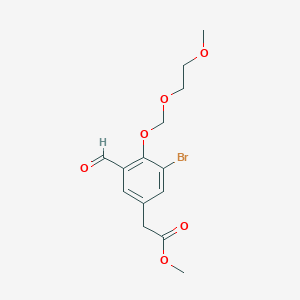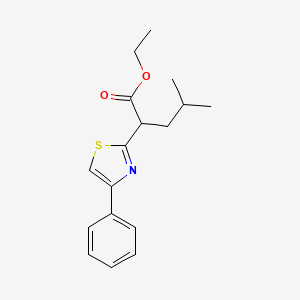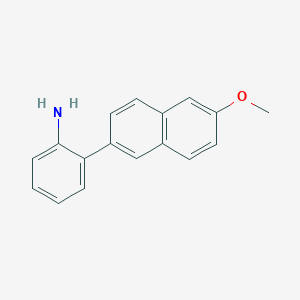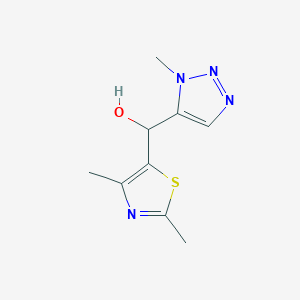
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol
描述
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol is a complex organic compound that features both thiazole and triazole rings. These heterocyclic structures are known for their diverse chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylthiazole with 1-methyl-1H-1,2,3-triazole under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or triazole derivatives.
科学研究应用
Chemistry
In chemistry, (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazole and triazole rings are known to exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biological responses. The thiazole and triazole rings play a crucial role in these interactions, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
- (2,4-Dimethylthiazol-5-yl)methanol
- (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
- (2,4-Dimethylthiazol-5-yl)(1H-1,2,3-triazol-5-yl)methanol
Uniqueness
Compared to similar compounds, (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol stands out due to the presence of both thiazole and triazole rings. This dual-ring structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C9H12N4OS |
|---|---|
分子量 |
224.29 g/mol |
IUPAC 名称 |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4,8,14H,1-3H3 |
InChI 键 |
WZSMIJNFEAWCEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C(C2=CN=NN2C)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

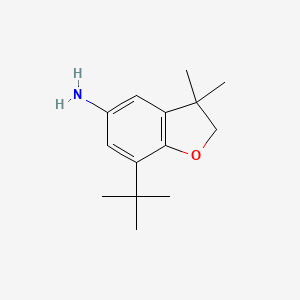
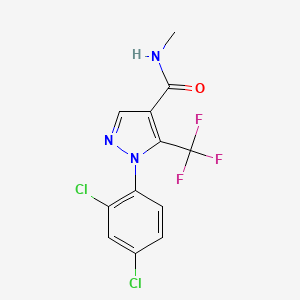
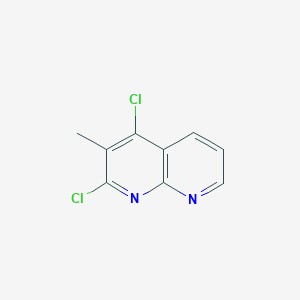
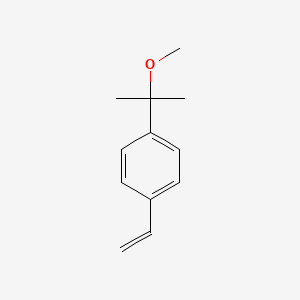
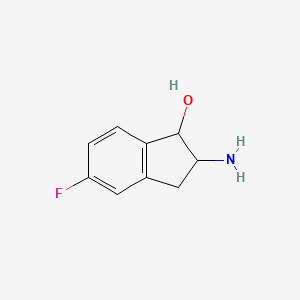
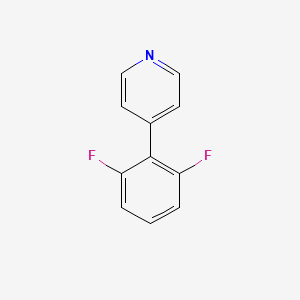
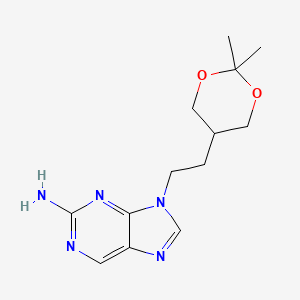
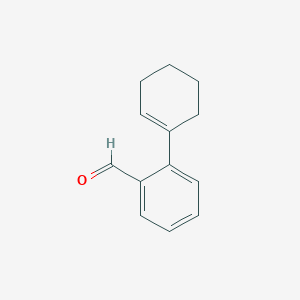
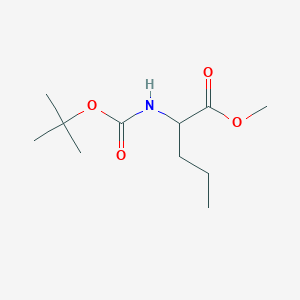
![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8577910.png)
![Ethyl 3-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxopropanoate](/img/structure/B8577920.png)
